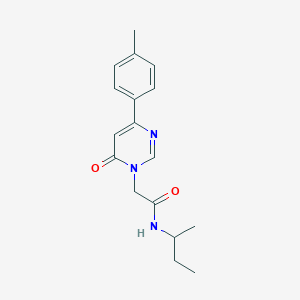

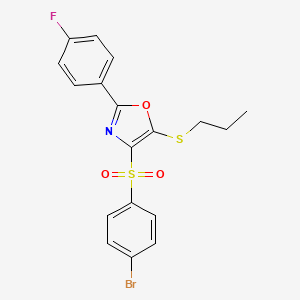

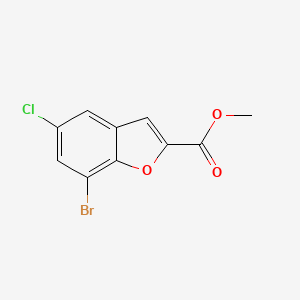

![molecular formula C8H9N3O4S B2694854 N-[4-(aminosulfonyl)phenyl]-2-(hydroxyimino)acetamide CAS No. 65798-07-4](/img/structure/B2694854.png)

N-[4-(aminosulfonyl)phenyl]-2-(hydroxyimino)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(aminosulfonyl)phenyl]-2-(hydroxyimino)acetamide, also known as ASA or Acetohydroxamic Acid, is a chemical compound that has been widely used in scientific research for its unique properties. ASA is a white crystalline powder that is soluble in water and has a molecular weight of 164.2 g/mol. It is commonly used in biochemistry and molecular biology research due to its ability to inhibit the enzyme urease, which is essential for the growth and survival of certain bacteria.

科学的研究の応用

Chemoselective Acetylation

- Acetylation of 2-Aminophenol : This compound serves as an intermediate in the synthesis of antimalarial drugs. The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using immobilized lipase as a catalyst, demonstrates its importance in drug synthesis processes (Magadum & Yadav, 2018).

pH Imaging in Medical Diagnostics

- Hyperpolarized (13)C MRI : N-(2-Acetamido)-2-aminoethanesulfonic acid, a related compound, was applied to pH imaging using hyperpolarized (13)C MRI, indicating its use in advanced diagnostic imaging (Flavell et al., 2015).

Antimicrobial Applications

- Synthesis of Heterocyclic Compounds : The compound is used for synthesizing new heterocyclic compounds with antimicrobial properties. This includes the creation of pyrazole, thiazole, and chromene derivatives, demonstrating its utility in developing new antimicrobial agents (Darwish et al., 2014).

Protein Modification

- N-Hydroxysulfosuccinimide Ester Reactions : The compound's derivatives are used in protein modification, especially in cross-linking reagents. The study of their reaction rates with amino acids and protein modification is crucial for biochemical research (Anjaneyulu & Staros, 2009).

Asymmetric Synthesis

- Synthesis of α‐Amino Acids : The compound facilitates the asymmetric synthesis of α‐amino acids, essential for various biochemical applications, including drug development (Oppolzer, Tamura, & Deerberg, 1992).

Membrane Chemistry

- Modification of Membranes : It's involved in studies related to the modification of cellular membranes, particularly in understanding ion permeability and transport in cells (Knauf & Rothstein, 1971).

Rearrangement Reactions

- Lossen and Beckmann Rearrangements : N-(Arylsulfonyloxy)phthalimides, related to the compound, are used in Lossen and Beckmann rearrangements, indicating its significance in organic synthesis and reaction studies (Fahmy, Aly, Nada, & Aly, 1977).

COVID-19 Research

- Antimalarial Sulfonamides and COVID-19 : The compound's derivatives have been investigated for potential use in COVID-19 drug development, highlighting its relevance in current pandemic research (Fahim & Ismael, 2021).

Trans-Disubstituted-β-Lactams Synthesis

- Staudinger Reaction : N-Phenylsulfenylimines, related to the compound, act in the Staudinger reaction to create disubstituted-β-lactams, a critical process in medicinal chemistry (Coantic, Mouysset, Mignani, Tabart, & Stella, 2007).

Molecular Interactions

- Biological and Electronic Interactions : Structural parameters, electron behavior, and biological properties of related compounds are investigated to understand their interactions with other molecules, crucial for drug design and discovery (Bharathy et al., 2021).

Hydrogen Bond Studies

- Substituted Acetamides : The compound is used in studying intramolecular and intermolecular hydrogen bonds in solution, providing insights into molecular behavior and interactions (Romero & Angela Margarita, 2008).

将来の方向性

特性

IUPAC Name |

(2E)-2-hydroxyimino-N-(4-sulfamoylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4S/c9-16(14,15)7-3-1-6(2-4-7)11-8(12)5-10-13/h1-5,13H,(H,11,12)(H2,9,14,15)/b10-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRHHKLOWBYJRD-BJMVGYQFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C=NO)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)/C=N/O)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(aminosulfonyl)phenyl]-2-(hydroxyimino)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

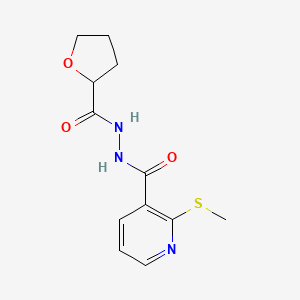

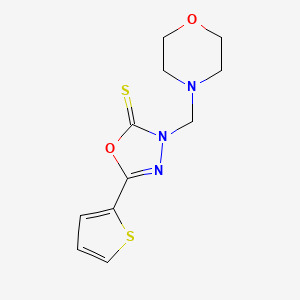

![N-(2,3-dimethoxybenzyl)-2-((7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2694771.png)

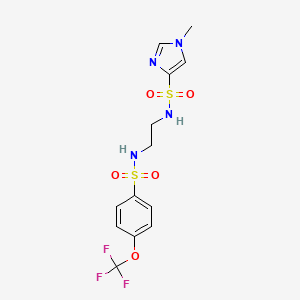

![2-[4-(2-Nitrobenzenesulfonamido)phenyl]acetic acid](/img/structure/B2694772.png)

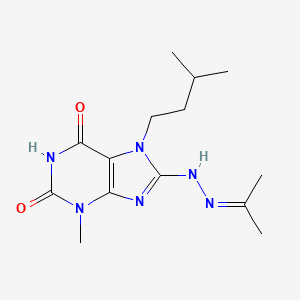

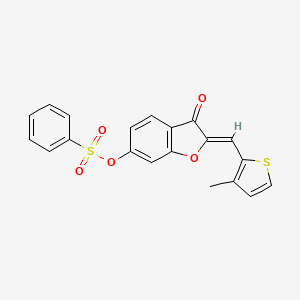

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2694773.png)

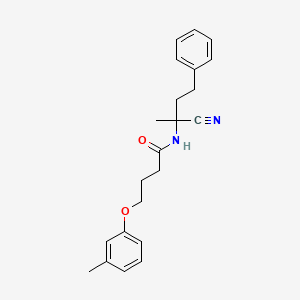

![2-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2694777.png)

![(4-chlorophenyl)[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2694792.png)